molecular formula C12H14O3 B3285150 4-Pentanoylbenzoic acid CAS No. 79784-62-6

4-Pentanoylbenzoic acid

Cat. No.: B3285150
CAS No.: 79784-62-6
M. Wt: 206.24 g/mol
InChI Key: GWNGCRPYKPVEBL-UHFFFAOYSA-N
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Description

4-Pentanoylbenzoic acid is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is also known as 4-(1-Oxopentyl)benzoic acid. This compound is characterized by a benzoic acid core with a pentanoyl group attached to the para position of the benzene ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Pentanoylbenzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-pentanoylbenzonitrile with potassium hydroxide in ethanol, followed by heating . Another method includes the oxidation of 4-pentanoylbenzaldehyde using suitable oxidizing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and conditions is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Pentanoylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, alcohols, and various aromatic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Pentanoylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-pentanoylbenzoic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-Pentylbenzoic acid: Similar in structure but with a pentyl group instead of a pentanoyl group.

    4-Butanoylbenzoic acid: Similar but with a butanoyl group.

    4-Hexanoylbenzoic acid: Similar but with a hexanoyl group.

Uniqueness

4-Pentanoylbenzoic acid is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic and industrial applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-pentanoylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-3-4-11(13)9-5-7-10(8-6-9)12(14)15/h5-8H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNGCRPYKPVEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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